molecular formula C11H7Cl2N3O4S B8355514 3-(3,4-Dichloro-benzenesulfonylamino)-pyrazine-2-carboxylic acid

3-(3,4-Dichloro-benzenesulfonylamino)-pyrazine-2-carboxylic acid

Cat. No. B8355514
M. Wt: 348.2 g/mol
InChI Key: DWVBBVNMZKKSEH-UHFFFAOYSA-N
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Patent
US08093247B2

Procedure details

This title compound was prepared following procedure described in example 42 step 2 wherein 3-(3,4-dichloro-benzenesulfonylamino)-pyrazine-2-carboxylic acid methyl ester was treated with 2M NaOH and methanol. Usual work up afforded the above title product as a white powder. MS: (M+Na)/z=382.0.
Name
3-(3,4-dichloro-benzenesulfonylamino)-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[C:17]([Cl:22])[CH:16]=2)(=[O:14])=[O:13])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[OH-].[Na+]>CO>[Cl:22][C:17]1[CH:16]=[C:15]([S:12]([NH:11][C:10]2[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=[CH:8][N:9]=2)(=[O:14])=[O:13])[CH:20]=[CH:19][C:18]=1[Cl:21] |f:1.2|

Inputs

Step One
Name
3-(3,4-dichloro-benzenesulfonylamino)-pyrazine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This title compound was prepared following procedure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)(=O)NC=1C(=NC=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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